3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a piperidine derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification steps like crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated piperidine rings.
Scientific Research Applications
3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored as a candidate for drug development, particularly for its potential effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a single piperidine ring.
Pyridine: The parent compound with a basic pyridine ring structure.
Piperazine: A related compound with two nitrogen atoms in a six-membered ring.
Uniqueness
3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine is unique due to its complex structure, which combines multiple functional groups and rings. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs like piperidine and pyridine.
Properties
IUPAC Name |
3-[[4-[3-(2-phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3/c1-2-6-21(7-3-1)10-11-22-9-5-15-27(20-22)24-12-16-26(17-13-24)19-23-8-4-14-25-18-23/h1-4,6-8,14,18,22,24H,5,9-13,15-17,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKHMSKWGYEACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.